

# Spectral data (NMR, IR, MS) of 5-(Trifluoromethyl)furan-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B093435

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An In-depth Technical Guide to the Spectral Analysis of **5-(Trifluoromethyl)furan-2-carbaldehyde**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-(Trifluoromethyl)furan-2-carbaldehyde** is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring substituted with an aldehyde and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the reactive aldehyde functionality provide versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for **5-(Trifluoromethyl)furan-2-carbaldehyde**, along with standardized experimental protocols for data acquisition.

### Chemical Structure and Properties

- IUPAC Name: **5-(Trifluoromethyl)furan-2-carbaldehyde**[\[1\]](#)
- CAS Number: 17515-80-9[\[1\]](#)

- Molecular Formula: C<sub>6</sub>H<sub>3</sub>F<sub>3</sub>O<sub>2</sub> [1]
- Molecular Weight: 164.08 g/mol [1]
- SMILES: O=Cc1ccc(o1)C(F)(F)F

## Data Presentation: Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-(Trifluoromethyl)furan-2-carbaldehyde** based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.7	s	-	Aldehyde-H (CHO)
~7.4	d	~3.7	Furan-H3
~7.0	d	~3.7	Furan-H4

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~178	Aldehyde (C=O)
~155	Furan-C2
~145 (q)	Furan-C5
~122 (q)	Trifluoromethyl (CF <sub>3</sub> )
~120	Furan-C3
~115	Furan-C4

Note: The signals for carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3140-3100	Weak	C-H stretch (furan ring)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (conjugated aldehyde)
~1580, ~1490	Medium	C=C stretch (furan ring)
~1300-1100	Strong	C-F stretch (trifluoromethyl)
~1020	Medium	C-O-C stretch (furan ring)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Relative Intensity	Assignment
164	High	[M] <sup>+</sup> (Molecular ion)
163	Medium	[M-H] <sup>+</sup>
135	Medium	[M-CHO] <sup>+</sup>
95	High	[M-CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- Sample Preparation: Approximately 10-15 mg of **5-(Trifluoromethyl)furan-2-carbaldehyde** is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16 to 64, depending on sample concentration.
  - Relaxation Delay: 2 seconds.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of the neat liquid or a few crystals of the solid compound is placed directly onto the ATR crystal.
- Data Acquisition:
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32.

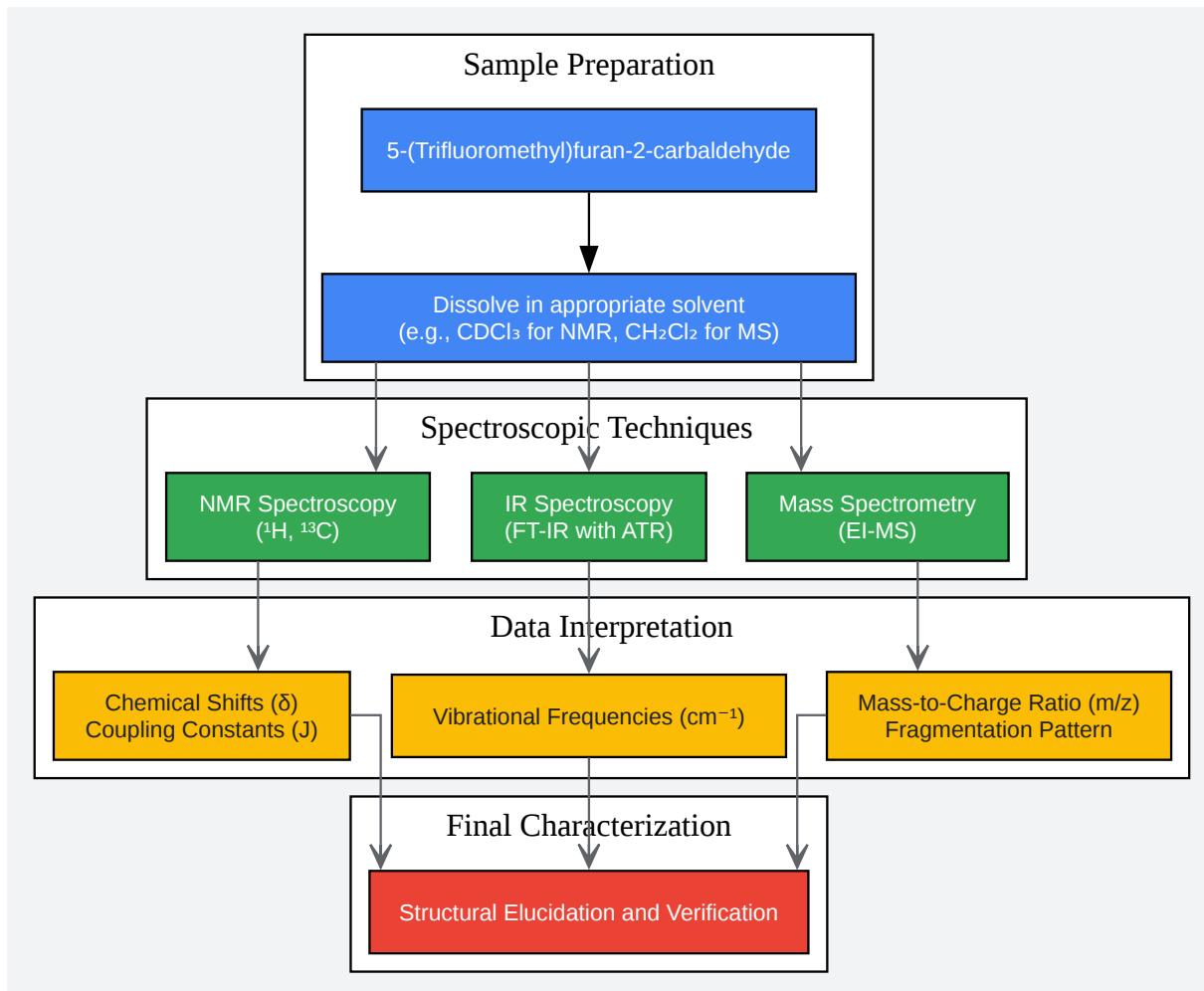
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition (EI mode):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40 to 400.
  - Source Temperature: 200-250 °C.
  - GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure separation and elution of the compound.

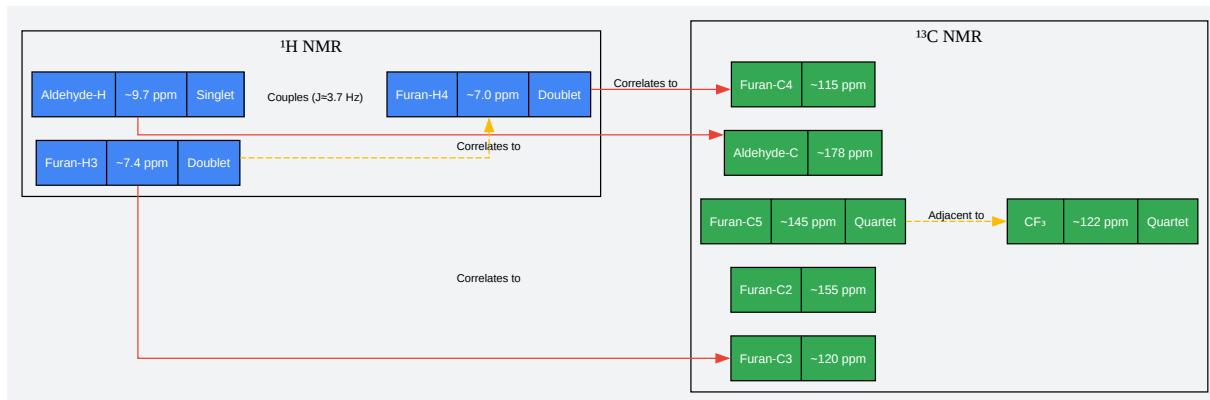
## Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

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Caption: Workflow for the spectroscopic characterization of **5-(Trifluoromethyl)furan-2-carbaldehyde**.

Diagram 2: Logical Relationships in NMR Signal Assignment

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Caption: Logical connections for assigning NMR signals of the target molecule.

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## References

- 1. 5-(Trifluoromethyl)furan-2-carbaldehyde - 17515-80-9 | VulcanChem [vulcanchem.com]
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